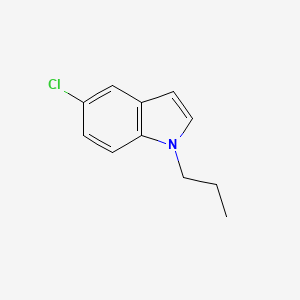

5-Chloro-1-propyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-propylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOKLEMRXYURCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514572 | |

| Record name | 5-Chloro-1-propyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820210-24-0 | |

| Record name | 5-Chloro-1-propyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 1 Propyl 1h Indole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, providing deep insight into its electronic environment and connectivity. For 5-Chloro-1-propyl-1H-indole, a combination of one-dimensional and two-dimensional NMR techniques provides a complete structural map.

Based on established data for similar N-alkylated indole (B1671886) compounds, a predicted NMR assignment for this compound in a standard solvent like CDCl₃ is presented below. rsc.org The propyl group introduces characteristic signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the indole nitrogen (N-CH₂).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~7.10 (d) | ~128.5 |

| 3 | ~6.48 (d) | ~101.0 |

| 3a | - | ~128.8 |

| 4 | ~7.58 (d) | ~122.0 |

| 5 | - | ~125.5 |

| 6 | ~7.15 (dd) | ~120.0 |

| 7 | ~7.25 (d) | ~110.5 |

| 7a | - | ~134.5 |

| 1' (N-CH₂) | ~4.10 (t) | ~48.0 |

| 2' (-CH₂-) | ~1.85 (sextet) | ~23.0 |

| 3' (-CH₃) | ~0.95 (t) | ~11.5 |

Note: Predicted values are based on analogous structures and may vary from experimental results. Multiplicity is denoted as (s) singlet, (d) doublet, (t) triplet, (dd) doublet of doublets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. creative-biostructure.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY is essential for confirming the connectivity within the propyl chain. A cross-peak would be observed between the protons of the N-CH₂ (1') and the adjacent CH₂ (2'), and another between the CH₂ (2') and the terminal CH₃ (3') protons. Additionally, coupling between the H-2 and H-3 protons on the indole ring would be evident.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. nih.gov An HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal as listed in Table 1 (e.g., H-2 with C-2, H-1' with C-1', etc.), providing a direct and unambiguous assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular framework. beilstein-journals.org Key expected HMBC correlations for this compound would include:

Protons on the N-CH₂ (1') correlating to C-2 and C-7a, confirming the attachment of the propyl group to the indole nitrogen.

Proton H-4 correlating to C-3a, C-5, and C-7a.

Proton H-7 correlating to C-3a and C-5.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysis

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This provides valuable information about the three-dimensional structure and preferred conformation of the molecule in solution. nih.gov

For this compound, a key application of NOESY would be to determine the spatial orientation of the propyl group relative to the indole ring. One would expect to observe NOE cross-peaks between the protons of the N-CH₂ group (position 1') and the H-7 proton of the indole ring. The intensity of this correlation would provide insight into the rotational preference and steric hindrance around the N-C bond, helping to define the molecule's predominant conformation in solution.

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of a molecule's elemental formula from its exact mass. thermofisher.com The molecular formula for this compound is C₁₁H₁₂ClN. HRMS can distinguish this from other potential formulas with the same nominal mass. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺.

Table 2: HRMS Data for this compound (C₁₁H₁₂ClN)

| Ion | Calculated Exact Mass |

| [M]⁺ (C₁₁H₁₂³⁵ClN)⁺ | 193.0658 |

| [M+2]⁺ (C₁₁H₁₂³⁷ClN)⁺ | 195.0629 |

The experimental measurement of these exact masses to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion [M]⁺) and its subsequent fragmentation through collision-induced dissociation. nih.gov Analysis of the resulting fragment ions (product ions) helps to elucidate the molecular structure. nih.gov

A plausible fragmentation pathway for protonated this compound would primarily involve cleavages of the N-propyl group.

Plausible Fragmentation Pathways:

Loss of an ethyl radical (•C₂H₅): A common fragmentation for N-propyl groups is the cleavage of the C1'-C2' bond, leading to the loss of an ethyl radical. This would result in a stable fragment ion.

Loss of propene (C₃H₆): A McLafferty-type rearrangement could lead to the elimination of a neutral propene molecule, resulting in a fragment corresponding to the 5-chloro-1H-indole radical cation.

Table 3: Predicted Key MS/MS Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 193.07 | 164.05 | •C₂H₅ | α-cleavage at the propyl chain |

| 193.07 | 151.02 | C₃H₆ | Rearrangement and elimination |

These fragmentation patterns provide characteristic fingerprints that confirm the presence of both the 5-chloroindole (B142107) core and the N-propyl substituent.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

While NMR provides information about the structure in solution and MS reveals connectivity and fragmentation, single-crystal X-ray diffraction (SCXRD) offers the most precise picture of a molecule's three-dimensional geometry in the solid state. mdpi.com This technique determines the exact positions of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

Although specific experimental crystallographic data for this compound is not available in the searched literature, the expected geometry can be inferred from known structures of similar indole derivatives. iucr.org

Expected Structural Features:

Indole Ring: The bicyclic indole ring system is expected to be essentially planar, as is characteristic of aromatic systems. researchgate.net

Bond Lengths and Angles: The C-C and C-N bond lengths within the indole ring would be consistent with those of other substituted indoles, showing partial double-bond character. The C-Cl bond length would be typical for an aryl chloride.

Propyl Group Conformation: In the solid state, the propyl group would adopt a specific conformation defined by the torsion angles around the N-C1', C1'-C2', and C2'-C3' bonds. This conformation would be influenced by crystal packing forces and intramolecular steric interactions, aiming to minimize energy. The orientation of the propyl chain relative to the plane of the indole ring would be a key feature revealed by an X-ray structure analysis.

Obtaining a single crystal of this compound and performing SCXRD analysis would provide the definitive solid-state structure, complementing the solution-state and gas-phase data from NMR and MS, respectively. acs.org

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of weak intermolecular forces. The indole ring system, being aromatic, is capable of engaging in π-π stacking interactions. In the solid state, molecules would likely arrange themselves in a manner that maximizes these stabilizing interactions, potentially in a parallel-displaced or T-shaped orientation.

Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound can be predicted with reasonable accuracy by considering the structures of similar compounds. The indole ring itself is expected to be nearly planar.

Expected Bond Lengths: The C-Cl bond length would be typical for an aryl chloride. The C-N and C-C bond lengths within the indole ring would exhibit values intermediate between single and double bonds, characteristic of an aromatic system. The bond lengths in the N-propyl group are expected to be standard for sp³-hybridized carbon and nitrogen atoms.

Interactive Data Table: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C5-Cl | ~1.74 |

| N1-C2 | ~1.37 |

| C2-C3 | ~1.36 |

| N1-C8a | ~1.38 |

| N1-C9(propyl) | ~1.47 |

Note: These are estimated values based on related structures.

Expected Bond Angles: The bond angles within the fused ring system would largely be dictated by the geometry of the five- and six-membered rings, close to 108° and 120° respectively, with some deviation due to ring fusion and substitution. The C-N-C angle involving the propyl group is anticipated to be around 125-129°, reflecting the sp² hybridization of the indole nitrogen.

Interactive Data Table: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C4-C5-Cl | ~119 |

| C2-N1-C8a | ~109 |

| C2-N1-C9(propyl) | ~126 |

| C8a-N1-C9(propyl) | ~125 |

Note: These are estimated values based on related structures.

Expected Torsion Angles: The key torsion angles would define the conformation of the N-propyl group relative to the indole ring. The rotation around the N1-C9 bond would determine the orientation of the propyl chain. In the solid state, this conformation would be one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

The infrared (IR) and Raman spectra of this compound would display characteristic vibrational modes corresponding to its functional groups.

Indole Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

C=C stretching: Aromatic C=C stretching modes will appear in the 1600-1450 cm⁻¹ range. These are often strong in both IR and Raman spectra.

C-N stretching: The C-N stretching vibrations of the indole ring are typically found in the 1350-1250 cm⁻¹ region.

C-H bending: In-plane and out-of-plane C-H bending vibrations will be present at lower wavenumbers.

Propyl Group Vibrations:

C-H stretching: Asymmetric and symmetric stretching of the CH₂ and CH₃ groups will be observed in the 2960-2850 cm⁻¹ region.

C-H bending: Scissoring, wagging, and twisting modes for the CH₂ groups and asymmetric/symmetric bending for the CH₃ group will appear in the 1470-1370 cm⁻¹ range.

Chloro-Substituent Vibration:

C-Cl stretching: The C-Cl stretching vibration is expected to produce a band in the 1100-1030 cm⁻¹ region, though its intensity can vary.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H stretch | 3100-3000 | Medium | Medium-Strong |

| Aliphatic C-H stretch (propyl) | 2960-2850 | Strong | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong | Strong |

| CH₂/CH₃ bending (propyl) | 1470-1370 | Medium | Medium |

| C-N stretch (indole) | 1350-1250 | Strong | Medium |

| C-Cl stretch | 1100-1030 | Medium | Weak |

Note: These are generalized predictions. Actual spectra may show more complex patterns due to coupling of vibrations and conformational isomers of the propyl group.

The flexibility of the propyl chain could lead to the presence of different conformers (e.g., anti vs. gauche) in the liquid or solution phase, which might be distinguishable by subtle shifts in the vibrational frequencies of the alkyl group modes. In a crystalline solid, the molecule would be locked into a single conformation, leading to sharper and more defined spectral bands.

Theoretical and Computational Chemistry Studies of 5 Chloro 1 Propyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 5-Chloro-1-propyl-1H-indole can be optimized to its lowest energy state, forming the basis for subsequent property calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be distributed primarily across the electron-rich indole (B1671886) ring system, whereas the LUMO would also be located on the aromatic system, with potential contributions from the chloro-substituent.

Table 1: Predicted FMO Properties of this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

Note: The values in this table are exemplary predictions based on DFT calculations for similar indole derivatives and represent the expected range for this molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP surface would show a region of negative potential around the electronegative chlorine atom and the π-system of the indole ring. The area around the hydrogen atoms of the propyl group would exhibit a positive potential. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, in potential molecular recognition events.

DFT calculations can accurately predict various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov These predictions are instrumental in confirming the structure of synthesized compounds.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, providing a close match to experimental data.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 6.55 | 101.5 |

| H-3 | 7.20 | 128.0 |

| H-4 | 7.60 | 122.0 |

| H-6 | 7.15 | 120.0 |

| H-7 | 7.50 | 112.0 |

| N-CH₂ | 4.10 | 48.5 |

| CH₂-CH₂ | 1.85 | 23.0 |

| CH₃ | 0.90 | 11.5 |

Note: The values are exemplary and based on known spectral data for 5-chloroindole (B142107) and the expected influence of an N-propyl substituent.

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2970-2880 |

| C=C Ring Stretch | 1600-1450 |

| C-N Stretch | 1350 |

Note: These are typical frequency ranges for the specified vibrational modes.

Molecular Dynamics Simulations for Conformational Exploration in Solution

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The conformation and dynamics of a molecule can be significantly influenced by the solvent. MD simulations using explicit or implicit solvent models (such as the Polarizable Continuum Model, PCM) can elucidate these effects. mdpi.comresearchgate.net For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the N-propyl group.

In a polar solvent like water, the molecule might adopt conformations that maximize solvent interactions, while in a nonpolar solvent, intramolecular forces would play a more dominant role. MD simulations can track the torsional angles of the propyl chain, revealing the most stable conformations and the energy barriers between them in different solvent environments.

Computational docking and MD simulations are key tools for conceptualizing how a small molecule like this compound might interact with a biological target, such as a receptor binding pocket. The parent compound, 5-chloroindole, is known to modulate the 5-HT3 receptor. nih.gov A conceptual binding analysis for the N-propyl derivative would explore its potential fit and interactions within a similar pocket.

The analysis would focus on identifying key intermolecular interactions that stabilize the ligand-receptor complex. The N-propyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the receptor. The indole ring could form π-π stacking interactions with aromatic amino acid residues. The chlorine atom at the C5 position could participate in halogen bonding, a specific and directional non-covalent interaction.

Table 4: Conceptual Ligand-Receptor Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| N-propyl group | Hydrophobic | Leucine, Valine, Isoleucine |

| Indole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Reaction Mechanism Prediction and Transition State Characterization

Computational Elucidation of Electrophilic Substitution Pathways

There are currently no published computational studies that specifically elucidate the electrophilic substitution pathways for this compound. While the general principles of electrophilic substitution on the indole ring are well-established, with a preference for reaction at the C3 position, the specific influence of the 5-chloro and 1-propyl substituents on the activation energies and transition state geometries for this particular molecule has not been theoretically investigated. Such a study would typically involve density functional theory (DFT) or other high-level quantum chemical methods to map out the potential energy surface for the approach of an electrophile to different positions on the indole ring.

Analysis of Energetic Landscapes for Derivatization Reactions

Similarly, a detailed analysis of the energetic landscapes for various derivatization reactions of this compound is absent from the scientific literature. This type of analysis would require computational modeling to determine the thermodynamic and kinetic favorability of different reaction pathways. The resulting data, often presented in the form of reaction coordinate diagrams, would be crucial for predicting reaction outcomes and optimizing conditions for the synthesis of new derivatives. Without such studies, any discussion of the energetic landscapes for this specific compound would be purely speculative.

Reactivity and Derivatization Strategies for 5 Chloro 1 Propyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. The indole nucleus is highly activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom.

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution on 5-Chloro-1-propyl-1H-indole is governed by the interplay of the directing effects of its constituent parts.

Indole Nucleus: The indole ring system itself is inherently electron-rich, and theoretical and experimental studies consistently show that electrophilic attack preferentially occurs at the C3 position. nih.govstackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com

N-Propyl Group: The 1-propyl group is an electron-donating alkyl group. Through a positive inductive effect (+I), it increases the electron density of the indole ring system, further activating it for electrophilic substitution compared to an N-unsubstituted indole. This effect reinforces the intrinsic preference for substitution at the C3 position.

5-Chloro Substituent: The chlorine atom at the C5 position exerts a dual electronic effect. It is an electron-withdrawing group via its inductive effect (-I), which deactivates the benzene portion of the ring towards electrophilic attack. However, through resonance (+R effect), it is an ortho, para-director. In this case, it would direct incoming electrophiles to the C4 and C6 positions.

Halogenation, Nitration, and Sulfonation

Specific examples of electrophilic substitution reactions confirm the C3 regioselectivity.

Halogenation: The halogenation of indoles is a well-established method for introducing halide atoms. For 5-chloroindoles, further halogenation typically proceeds at the C3 position. For instance, bromination of a substituted 5-chloroindole (B142107) with N-bromosuccinimide (NBS) would be expected to yield the 3-bromo-5-chloro-1-propyl-1H-indole derivative.

Nitration: Nitration introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations. The nitration of substituted indoles generally occurs at the C3 position under non-acidic conditions to avoid polymerization.

Sulfonation: Sulfonation of indoles can be achieved using reagents like sulfur trioxide-pyridine complex. This reaction is also expected to proceed at the C3 position, yielding the corresponding indole-3-sulfonic acid derivative.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile/Reagent | Position of Substitution | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-5-chloro-1-propyl-1H-indole |

| Nitration | HNO₃ / Ac₂O | C3 | 5-Chloro-3-nitro-1-propyl-1H-indole |

| Sulfonation | SO₃-Pyridine complex | C3 | This compound-3-sulfonic acid |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are pivotal for forming new carbon-carbon bonds at the indole core. organic-chemistry.orgyoutube.com

Acylation: This reaction introduces an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.org For indoles, acylation is highly regioselective for the C3 position. The reaction of this compound with an acyl chloride like acetyl chloride and a Lewis acid (e.g., AlCl₃ or ZnCl₂) would yield a 3-acyl derivative. A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated, preventing further reactions. organic-chemistry.org

Alkylation: Friedel-Crafts alkylation introduces an alkyl group. beilstein-journals.org While also favoring the C3 position, this reaction is often more challenging to control than acylation. nih.gov Issues such as polyalkylation can occur because the newly introduced alkyl group can further activate the ring. youtube.comnih.gov Furthermore, the carbocation intermediates are prone to rearrangement. youtube.com Using milder alkylating agents and carefully controlling reaction conditions are crucial for achieving mono-alkylation at the C3 position. nih.gov Research has shown that indoles halogenated at the 5-position can successfully undergo C3-alkylation. nih.gov

Table 2: Representative Friedel-Crafts Reactions

| Reaction | Reagents | Position of Substitution | Expected Product |

| Acylation | Acetyl chloride, AlCl₃ | C3 | 1-(5-Chloro-1-propyl-1H-indol-3-yl)ethan-1-one |

| Alkylation | Benzyl chloride, ZnCl₂ | C3 | 3-Benzyl-5-chloro-1-propyl-1H-indole |

Nucleophilic Aromatic Substitution at the 5-Chloro Position

While the indole ring itself is electron-rich and thus unreactive towards nucleophiles, the chlorine atom at C5 can be replaced using modern transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are inaccessible through classical electrophilic substitution.

Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, including this compound.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edulibretexts.org It is one of the most widely used methods for forming C(sp²)–C(sp²) bonds to create biaryl structures. The reaction of this compound with an arylboronic acid would yield the corresponding 5-aryl-1-propyl-1H-indole.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an aryl halide. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. nrochemistry.comwikipedia.org While effective, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Copper-free conditions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org This method allows for the introduction of alkynyl moieties at the C5 position.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl halide with an alkene to form a new, more substituted alkene. wikipedia.orgnih.govorganic-chemistry.org The reaction is highly valuable for synthesizing substituted styrenes and other vinylated aromatics, typically with excellent trans selectivity. organic-chemistry.org

Table 3: Representative Cross-Coupling Reactions at the C5 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-1-propyl-1H-indole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | 5-Alkyl/Aryl/Vinyl-1-propyl-1H-indole |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-1-propyl-1H-indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Vinyl-1-propyl-1H-indole |

Buchwald-Hartwig Amination and Etherification Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction has largely replaced harsher classical methods for synthesizing aryl amines.

Amination: This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides. jk-sci.comwuxiapptec.com Modern bulky, electron-rich phosphine ligands have significantly expanded the scope and efficiency of this transformation. beilstein-journals.org

Etherification: Analogous to the C-N bond formation, the Buchwald-Hartwig C-O coupling reaction can be used to form aryl ethers. This involves coupling the aryl halide with an alcohol or phenol (B47542) in the presence of a suitable palladium catalyst system. This provides a route to 5-alkoxy- or 5-aryloxy-1-propyl-1H-indole derivatives.

Table 4: Representative Buchwald-Hartwig Coupling Reactions at the C5 Position

| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Type |

| Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 5-(Dialkyl/Aryl)amino-1-propyl-1H-indole |

| Etherification | Alcohol/Phenol (ROH) | Pd(OAc)₂, t-BuXPhos, K₃PO₄ | 5-Alkoxy/Aryloxy-1-propyl-1H-indole |

Functionalization of the Indole Nitrogen (N1) and Propyl Chain

The N1-propyl group and the indole nitrogen itself are key sites for introducing molecular diversity. While the indole nitrogen is already alkylated, the propyl chain offers a hydrocarbon scaffold amenable to various transformations.

Direct oxidation or reduction of the saturated N-propyl side chain of this compound is challenging under standard conditions. The alkyl chain is chemically robust and lacks functional groups that are readily susceptible to common oxidizing or reducing agents.

Oxidation: Oxidative strategies would likely involve harsh conditions leading to the degradation of the electron-rich indole ring. However, specific enzymatic or biomimetic approaches, such as those employing Cytochrome P450 mimics, could potentially achieve selective hydroxylation at the ω or ω-1 positions of the propyl chain, although such reactions have not been specifically documented for this substrate. Oxidative N-dealkylation is a known reaction for N-alkyl heterocycles but typically requires specific reagents that may not be compatible with the indole core.

Reduction: The N-propyl group is a fully reduced alkyl chain and is inert to typical catalytic hydrogenation or chemical reducing agents. Reduction methodologies would only become relevant if the propyl chain were first modified to introduce a reducible functional group (e.g., a carbonyl or a double bond). For instance, if the side chain were oxidized to a propionaldehyde (B47417) or propanone moiety, it could then be reduced back to the corresponding alcohol.

| Reaction Type | Potential Reagents | Potential Product | Remarks |

|---|---|---|---|

| Side-Chain Hydroxylation (Oxidation) | Enzymatic (e.g., P450) or biomimetic systems | 5-Chloro-1-(hydroxypropyl)-1H-indole | Highly speculative; requires specialized catalysts to overcome the inertness of the C-H bonds and achieve regioselectivity. |

| N-Dealkylation (Oxidation) | Strong oxidizing agents (e.g., RuO₄) | 5-Chloro-1H-indole | Harsh conditions would likely lead to low yields and degradation of the indole ring. |

Modifying the N-propyl side chain is a viable strategy for introducing new functional groups. These modifications typically proceed through initial activation of a C-H bond, often via radical-based mechanisms.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom onto the propyl chain. The selectivity might be poor, potentially yielding a mixture of 1-, 2-, and 3-bromo-propyl derivatives. The benzylic-like position (C1 of the propyl chain) might show enhanced reactivity. Once halogenated, the side chain becomes susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities.

Functional Group Interconversion: Following halogenation, nucleophiles such as azide, cyanide, or amines can be used to displace the halide, leading to aminopropyl, cyanopropyl, or other derivatized side chains. These groups can then be further elaborated. For example, a cyanide group can be hydrolyzed to a carboxylic acid or reduced to an amine. The introduction of N-n-propyl groups has been noted in other heterocyclic systems, such as ergoline (B1233604) derivatives, to enhance biological activity, highlighting the importance of side-chain modifications. wikipedia.org

| Modification | Reagents | Intermediate Product | Final Product Example |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 5-Chloro-1-(bromopropyl)-1H-indole | - |

| Amination | 1. NBS/AIBN; 2. NaN₃; 3. H₂/Pd-C | 5-Chloro-1-(azidopropyl)-1H-indole | 5-Chloro-1-(3-aminopropyl)-1H-indole |

| Hydroxylation | 1. NBS/AIBN; 2. H₂O, base | 5-Chloro-1-(bromopropyl)-1H-indole | 5-Chloro-1-(3-hydroxypropyl)-1H-indole |

Cycloaddition Reactions Involving the Indole Ring System

The indole nucleus, despite its aromaticity, can participate in cycloaddition reactions, acting either as a 4π (diene) or 2π (dienophile) component. nih.govchempedia.info The reactivity is highly dependent on the nature of the substituents and the reaction conditions. The Diels-Alder reaction is a prototypical [4+2] cycloaddition for forming six-membered rings. wikipedia.orgorganic-chemistry.org

In this compound, the pyrrole (B145914) ring is the more electron-rich portion and is typically the site of cycloaddition. The N-propyl group is electronically neutral and primarily exerts a steric influence. The 5-chloro substituent is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack but may influence the π-system's participation in cycloadditions.

Indole as a Diene: The C2-C3 double bond of the indole can act as the dienophile component in a [4+2] cycloaddition with a diene. More commonly, the 4π-electron system of the pyrrole ring can function as a diene, reacting across the C2 and C7a positions, although this disrupts the aromaticity of both rings and is energetically unfavorable.

Indole as a Dienophile: The C2-C3 bond of the indole can react as a 2π component with a conjugated diene. This reactivity is often enhanced when the indole nitrogen is substituted with an electron-withdrawing group. Since the N-propyl group is not electron-withdrawing, high temperatures or Lewis acid catalysis would likely be required to promote such a reaction. Photoinduced Diels-Alder reactions of indoles have also been reported. chempedia.info

1,3-Dipolar Cycloadditions: The C2-C3 double bond is also a potential dipolarophile for [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, leading to the formation of five-membered heterocyclic rings fused to the indole core. uchicago.edu

| Reaction Type | Role of Indole | Reactant Partner | Potential Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Dienophile (2π system) | Electron-rich diene (e.g., Danishefsky's diene) | Cyclohexene-fused indole derivative |

| [3+2] Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Nitrile oxide, Azide) | Five-membered heterocycle-fused indole |

| [2+2] Photocycloaddition | 2π system | Alkene (e.g., Ethylene) | Cyclobutane-fused indoline (B122111) derivative |

Regioselective and Stereoselective Synthetic Transformations

Achieving regioselectivity in the functionalization of the this compound core is crucial for synthesizing specific isomers. The existing substituents strongly direct the position of subsequent reactions. Stereoselective transformations would typically involve the use of chiral catalysts or auxiliaries to introduce a new stereocenter.

Regioselective Reactions: The indole ring has several positions available for functionalization (C2, C3, C4, C6, C7).

C2-Functionalization: The C2 position is the most acidic proton on the indole ring, especially after N-alkylation. Directed ortho-metalation via lithiation is a powerful tool for regioselective functionalization at this position. Treatment with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) would generate a 2-lithio-indole species. This nucleophilic intermediate can then be quenched with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to install a substituent exclusively at the C2 position.

C3-Functionalization: While the C3 position is the typical site for electrophilic substitution in N-H indoles (e.g., Vilsmeier-Haack or Friedel-Crafts reactions), this reactivity is diminished in N-alkylated indoles. However, some electrophilic substitutions may still occur at C3 under forcing conditions.

Benzene Ring Functionalization (C4, C6, C7): Electrophilic aromatic substitution on the benzene portion of the indole is directed by both the fused pyrrole ring and the C5-chloro substituent. The pyrrole ring is an activating, ortho-, para-director, favoring substitution at C4 and C6. The chloro group is a deactivating, ortho-, para-director. The combined effect makes predicting the outcome complex, but functionalization at C4 and C6 are the most likely outcomes. For example, nitration or halogenation would likely yield a mixture of 4- and 6-substituted products. Regioselective lithiation of the benzene ring is also possible, often directed by other functional groups. nih.gov

Stereoselective Reactions: Introducing chirality onto the this compound scaffold can be achieved through several methods. For instance, an enantioselective C-C bond-forming reaction, catalyzed by a chiral nickel complex, has been used to produce chiral N-alkylindole adducts from N-indolyl-substituted alkenes. nih.gov While this applies to the synthesis of such molecules, similar catalytic systems could potentially be adapted for stereoselective functionalization of the pre-formed indole. For example, asymmetric hydrogenation of an alkene substituent introduced at one of the ring positions could generate a chiral center.

| Position | Reaction Type | Reagents | Expected Product | Directing Influence |

|---|---|---|---|---|

| C2 | Directed Metalation-Electrophilic Quench | 1. n-BuLi; 2. Electrophile (e.g., CH₃I) | 5-Chloro-2-methyl-1-propyl-1H-indole | N-propyl group directs lithiation to C2. |

| C4/C6 | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Mixture of 4-nitro and 6-nitro derivatives | Combined directing effects of the pyrrole ring (ortho, para) and C5-chloro (ortho, para). |

| C7 | Directed C-H Hydroxylation | BBr₃ then NaBO₃·4H₂O (with N-Piv directing group) | 5-Chloro-1-propyl-1H-indol-7-ol | Requires temporary installation of a directing group on the indole nitrogen. researchgate.net |

Exploration of Biological Interactions and Molecular Mechanisms Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

Derivatives of 5-chloroindole (B142107) have been identified as potent inhibitors of several key enzymes, particularly protein kinases involved in cell signaling pathways.

Mechanistic Characterization of Enzyme Binding

Molecular docking studies on 5-chloro-indole-2-carboxylate derivatives have elucidated their binding mechanism within the active sites of enzymes like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase. mdpi.com The 5-chloro-indole moiety typically anchors the molecule within a hydrophobic pocket of the enzyme's active site. The binding is often stabilized by a combination of hydrophobic interactions and specific pi-stacking or pi-hydrogen interactions with amino acid residues such as Trp531, Phe583, and Val471 in BRAFV600E. mdpi.com This mode of binding is crucial for inhibiting the enzyme's catalytic activity, which is a key mechanism for the development of anticancer agents. mdpi.com

Kinetic Studies for Enzyme-Ligand Interactions

Kinetic studies, which measure the rate of enzymatic reactions, are essential for quantifying the potency of inhibitors. For several 5-chloro-indole-2-carboxylate derivatives, in vitro enzyme assays have determined their half-maximal inhibitory concentrations (IC₅₀), a key measure of inhibitor potency. These studies have demonstrated that specific derivatives can inhibit mutant EGFR and BRAFV600E enzymes with nanomolar efficacy. mdpi.com For instance, certain derivatives show greater potency against BRAFV600E than the reference drug erlotinib. mdpi.com

The following table summarizes the inhibitory activities of selected 5-chloro-indole-2-carboxylate derivatives against key kinase enzymes.

| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| m-piperidinyl derivative 3e | EGFRT790M | 68 | Erlotinib | 80 |

| m-piperidinyl derivative 3e | BRAFV600E | 35 | Vemurafenib | 30 |

| phenethylamino derivative 3a | EGFRT790M | 89 | Erlotinib | 80 |

| phenethylamino derivative 3a | BRAFV600E | 67 | Vemurafenib | 30 |

Data sourced from a study on new 5-chloro-indole-2-carboxylate derivatives. mdpi.com

Receptor Binding Profiling and Ligand-Target Engagement Assays

The 5-chloroindole nucleus is also a critical component in ligands that target G-protein coupled receptors (GPCRs) and ligand-gated ion channels, often acting through allosteric modulation rather than direct competition with endogenous ligands.

Affinity and Selectivity Assessment for Molecular Targets

Radioligand binding assays are instrumental in determining the affinity and selectivity of a compound for its molecular target. creative-biolabs.com Studies on the parent compound, 5-chloroindole (Cl-indole), have identified it as a modulator of the 5-HT₃ receptor. nih.govdundee.ac.uk Radioligand binding studies showed that Cl-indole causes a modest, approximately twofold, increase in the apparent affinity of the agonist serotonin (B10506) (5-HT) for the human 5-HT₃A receptor. nih.govdundee.ac.uk

Importantly, these studies also highlight the selectivity of the interaction. For example, 5-chloroindole did not alter responses at the human nicotinic α7 receptor, demonstrating its specificity for the 5-HT₃ receptor over other related ion channels. nih.govnih.gov This selectivity is a crucial attribute for developing targeted therapeutic agents, as it can minimize off-target effects. nih.gov

Allosteric Modulation Investigations

A significant finding is that 5-chloroindole and its derivatives can act as allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site. acs.org This binding can enhance or diminish the receptor's response to its natural ligand.

5-chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel. nih.govnih.gov In functional assays using HEK293 cells expressing the receptor, Cl-indole (at concentrations of 1-100 µM) potentiated the receptor's response to both the natural agonist 5-HT and various partial agonists. nih.govdundee.ac.uk This potentiation effect was also observed in native mouse 5-HT₃ receptors. nih.gov Furthermore, Cl-indole was capable of reactivating 5-HT₃ receptors that had been desensitized by prolonged exposure to an agonist. nih.govdundee.ac.uk This allosteric modulation mechanism offers a sophisticated way to fine-tune receptor activity. nih.gov

Cellular Pathway Elucidation at the Molecular Level**

By interacting with specific enzymes and receptors, 5-chloroindole derivatives can modulate critical cellular signaling pathways. This activity is the molecular basis for their observed biological effects.

Research has shown that by inhibiting mutant EGFR and BRAF kinases, certain 5-chloro-indole-2-carboxylate derivatives can effectively block the downstream signaling pathways that are hyper-activated in several types of cancer. mdpi.com These pathways are crucial for cell proliferation and survival, and their inhibition is a validated strategy in oncology.

Furthermore, indole (B1671886) derivatives are known to activate the aryl hydrocarbon receptor (AHR), which subsequently triggers a variety of signaling cascades within the cell. tamu.edu While the direct interaction of 5-Chloro-1-propyl-1H-indole with AHR has not been detailed, it represents another potential pathway through which this class of compounds could exert biological effects.

Structure-Activity Relationship (SAR) Derivations for Probes and Reagents

A comprehensive structure-activity relationship (SAR) analysis for this compound is not present in the current body of scientific literature. Such studies would involve the systematic chemical modification of the indole scaffold, including alterations to the chloro and propyl groups, to determine how these changes affect biological activity. Without this research, the specific contributions of these functional groups to any potential biological effects are uncharacterized.

Due to the absence of biological activity data, the key pharmacophore features of this compound have not been identified. A pharmacophore model, which describes the essential spatial arrangement of features necessary for biological activity, cannot be developed without experimental data from biological assays.

Application as Chemical Probes in Biological Systems

There is no evidence in the scientific literature of the development of fluorescent or isotope-labeled probes based on the this compound scaffold. The synthesis and application of such probes are critical for visualizing and quantifying the distribution and target engagement of a compound within biological systems. The absence of such research indicates that the utility of this compound as a chemical probe has not been explored.

An examination of available scientific literature and research databases did not yield specific information regarding the use of this compound as a ligand in affinity chromatography.

While the broader class of indole derivatives is recognized for its diverse biological activities and interactions with proteins, no detailed research findings, data tables, or specific examples of "this compound" being employed for the purification of biomolecules through affinity chromatography were found in the provided search results. nih.govmdpi.comresearchgate.netnih.govnih.govdntb.gov.uaacs.org

Therefore, information regarding the types of biomolecules it may be used to purify, its specific binding interactions, binding affinity, and specificity in the context of affinity chromatography is not available in the public domain based on the conducted search.

Advanced Material Science and Chemoanalytical Applications of 5 Chloro 1 Propyl 1h Indole Derivatives

Integration into Organic Electronic Materials

The π-conjugated system of the indole (B1671886) ring makes it an excellent candidate for use in organic electronic devices. The electronic nature of indole derivatives can be precisely controlled through substitution, influencing their performance as semiconductors and components in light-emitting diodes.

Indole-containing molecules are predominantly p-type organic semiconductors, meaning they facilitate the transport of positive charge carriers (holes). The performance of these materials in devices like organic thin-film transistors (OTFTs) is dictated by their molecular packing in the solid state and the energy levels of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The substitution pattern of 5-Chloro-1-propyl-1H-indole directly impacts these key parameters. The chloro group at the 5-position is electron-withdrawing, which has the effect of lowering the energy of both the HOMO and LUMO levels. A lower HOMO level generally imparts greater environmental stability to the material by making it more resistant to oxidation in air. The propyl group at the N1 position serves two primary roles: it enhances solubility in common organic solvents, which is crucial for solution-based fabrication techniques like spin-coating and printing, and it disrupts the intermolecular hydrogen bonding that would otherwise occur with an N-H group, influencing the thin-film morphology. This disruption can prevent excessive crystallization, leading to more uniform amorphous films, which are often desirable for certain electronic applications.

The tuning of these energy levels is critical for optimizing charge injection and transport in a multilayer device structure. By modifying the indole core, its electronic properties can be matched with other materials in the device to minimize energy barriers at the interfaces.

Table 1: Representative Frontier Orbital Energy Levels of Indole Derivatives This table presents hypothetical, illustrative data based on established principles of substituent effects on the electronic structure of aromatic systems.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Expected Effect of Substituent |

|---|---|---|---|---|

| 1H-Indole | -5.4 | -1.8 | 3.6 | Baseline reference |

| 1-Propyl-1H-indole | -5.3 | -1.7 | 3.6 | N-alkylation slightly raises HOMO, minimal change to band gap. |

| This compound | -5.6 | -2.0 | 3.6 | 5-Chloro group stabilizes (lowers) both HOMO and LUMO levels. |

In the architecture of OLEDs, materials with specific energy levels are required for efficient charge transport and recombination. Indole derivatives have been explored as hole-transporting materials (HTMs) and as host materials for the emissive layer.

For a material to function effectively as an HTM, its HOMO level must align well with the anode's work function and the HOMO level of the adjacent emissive layer to ensure efficient hole injection and transport. The ability to lower the HOMO level of the indole scaffold via chlorination, as in this compound, provides a strategy for creating stable and efficient HTMs. Furthermore, the N-propyl group promotes the formation of stable amorphous glasses with high glass transition temperatures (Tg), a critical property for preventing device degradation and ensuring long operational lifetimes.

Indole derivatives can also serve as hosts for phosphorescent emitters, particularly for high-energy blue emitters. These applications require host materials with a high triplet energy (T1) to prevent the quenching of the emitter's phosphorescence. The rigid, aromatic structure of the indole core contributes to a high triplet energy. The substitution with a propyl group at the nitrogen atom can further enhance the material's suitability by ensuring good film-forming properties.

Supramolecular Assembly and Self-Assembled Systems

The non-covalent organization of molecules into well-defined, functional architectures is a cornerstone of supramolecular chemistry. While the N-propyl group in this compound precludes the classic N-H···π hydrogen bonding seen in unsubstituted indoles, the molecule can still participate in a range of other non-covalent interactions.

For instance, in aqueous solutions, the hydrophobic propylindole moiety can be encapsulated within the nonpolar cavity of cyclodextrins or water-soluble calixarenes. The binding affinity is influenced by the size complementarity between the host's cavity and the guest molecule. The chloro-substituent, while primarily an electronic modifier, can also participate in weak halogen bonding with electron-rich sites on a suitably designed host molecule, adding another layer of specificity to the recognition process.

Table 2: Representative Binding Affinities of this compound with Macrocyclic Hosts This table contains hypothetical data to illustrate the principles of host-guest complexation.

| Host Molecule | Cavity Type | Potential Driving Forces | Illustrative Association Constant (Kₐ, M⁻¹) |

|---|---|---|---|

| β-Cyclodextrin | Hydrophobic | Hydrophobic effect, van der Waals forces | 1.5 x 10³ |

| p-Sulfonatocalix nih.govarene | Hydrophobic/Anionic | Hydrophobic effect, C-H···π interactions | 8.0 x 10³ |

| Pillar nih.govarene | Electron-rich aromatic | π-π stacking, C-H···π interactions | 5.5 x 10⁴ |

While this compound itself lacks a headgroup for anchoring to a surface, it serves as an excellent blueprint for molecules designed to form self-assembled monolayers (SAMs). By synthetically introducing a surface-active group, such as a thiol (-SH) for gold surfaces or a trichlorosilane (B8805176) (-SiCl₃) for silica (B1680970) surfaces, ordered molecular layers can be fabricated.

For example, a derivative like 1-(3-mercaptopropyl)-5-chloro-1H-indole could be synthesized. When exposed to a gold substrate, the thiol groups would chemisorb onto the surface, leading to the formation of a dense, oriented monolayer. The intermolecular interactions between the packed indole units would dictate the final structure and quality of the SAM. Such functionalized surfaces could exhibit unique electronic properties, controlled wettability, and serve as platforms for the subsequent assembly of more complex architectures or for use in molecular electronics and sensor devices. The presence of the chloro-substituent would modify the surface dipole and, consequently, the work function of the underlying metal.

Table 3: Hypothetical Surface Properties of a Gold Substrate Modified with an Indole-Based SAM This table presents illustrative data based on typical outcomes of surface modification with aromatic SAMs.

| Surface | Water Contact Angle (°) | Surface Free Energy (mN/m) |

|---|---|---|

| Bare Gold | ~30° | High |

| Au + SAM of 1-(3-mercaptopropyl)-5-chloro-1H-indole | ~75° | Low |

Development of Chemosensors and Biosensors

Indole and its derivatives are well-known fluorophores, and their emission properties are often sensitive to the local chemical environment. This characteristic makes them ideal signaling units in the design of chemosensors for the detection of various analytes, including metal ions and small organic molecules.

A chemosensor based on the this compound scaffold can be designed by covalently linking a specific analyte receptor to the indole core. The detection mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET sensor, the receptor quenches the indole's fluorescence in its unbound state. Upon binding the target analyte, the quenching pathway is disrupted, leading to a "turn-on" fluorescence response.

The 5-chloro substituent can be advantageous in sensor design. It red-shifts the absorption and emission wavelengths of the indole fluorophore, which can be beneficial for moving the sensor's operational window into the visible spectrum, avoiding interference from biological autofluorescence in biosensing applications. The 1-propyl group ensures good solubility of the sensor molecule in the desired testing medium.

In the context of biosensors, indole derivatives can be used to monitor biological processes. For example, transcription factor (TF)-based biosensors have been developed to detect indole derivatives in biological systems. nih.gov A system utilizing a specifically engineered protein could recognize this compound, triggering a downstream signaling cascade that produces a measurable output, such as the expression of a reporter protein. This allows for the sensitive detection of the compound in complex biological milieu.

Table 4: Representative Photophysical Data for a Hypothetical Indole-Based Chemosensor This table shows illustrative data for a 'turn-on' PET sensor for a generic metal cation (Mⁿ⁺) based on the this compound fluorophore.

| Sensor State | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| Sensor (Free) | 315 | 380 | < 0.01 (Quenched) |

| Sensor + Mⁿ⁺ | 318 | 385 | > 0.50 (Emissive) |

Fluorescent Probes for Specific Analyte Detection (e.g., Metal Ions, Anions)

Indole-based compounds are highly valued in the design of fluorescent chemosensors due to their desirable photophysical characteristics, including strong fluorescence and tunable electronic properties. researchgate.net The introduction of specific recognition moieties to the indole scaffold allows for the selective detection of various analytes, such as metal ions and anions. Upon binding with a target analyte, these probes exhibit noticeable changes in their fluorescence or color, enabling real-time and selective sensing. researchgate.net

Derivatives of this compound can be conceptualized as versatile platforms for creating such fluorescent probes. The indole ring acts as the fluorophore, while other parts of the molecule can be modified to serve as the analyte recognition site. The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). sjp.ac.lk

For instance, indole-hydrazone derivatives have been synthesized to act as colorimetric "naked-eye" sensors for fluoride (B91410) (F⁻) ions. acs.org In one study, a sensor molecule (SM-3) demonstrated high selectivity towards F⁻ ions with a low detection limit of 8.69 x 10⁻⁸ M. The interaction with the fluoride ion resulted in a distinct color change from mustard to purple, corresponding to a significant red shift of 96 nm in its absorption spectrum. acs.org This color change is attributed to the deprotonation of an N-H group on the sensor, a mechanism confirmed by ¹H NMR titration. acs.org

Similarly, indole-based fluorescent chemosensors have been developed for the detection of various metal ions. Probes have been designed for the selective detection of Zn²⁺ in aqueous media, with detection limits as low as 0.41 μM, which is well below the guidelines set by the World Health Organization. mdpi.com Other indole derivatives have shown high selectivity for toxic heavy metal ions like Hg²⁺. nih.gov The design of these sensors often involves creating a complexation site where the metal ion can bind, leading to a measurable change in the fluorescence signal. The binding stoichiometry is frequently found to be 1:1 between the sensor and the metal ion. sjp.ac.lk

Table 1: Examples of Indole-Based Fluorescent Probes and Their Performance

| Probe Type | Analyte | Detection Limit | Spectroscopic Change | Reference |

|---|---|---|---|---|

| Indole-Hydrazone | F⁻ | 8.69 x 10⁻⁸ M | Color change (mustard to purple), 96 nm red shift | acs.org |

| Indole-based (IH-Sal) | Zn²⁺ | 0.41 μM | Marked fluorescence increment | mdpi.com |

| Indole-based | Hg²⁺ | 6.8 μM - 7.4 μM | Fluorescence quenching | nih.gov |

| Indole-Thiourea | Cu²⁺ | 108 nM | "Turn-on" fluorescence | sjp.ac.lk |

This table is interactive. Click on the headers to sort the data.

Electrochemical Sensors for Environmental or Biological Monitoring

The unique electronic properties of indole derivatives, particularly their ability to be electropolymerized, make them excellent candidates for the development of electrochemical sensors. These sensors are crucial for monitoring environmental pollutants and important biological markers. Conducting polymers derived from indole and its analogs, such as polypyrrole, are often used to modify electrode surfaces, enhancing their sensitivity and selectivity towards a target analyte. mdpi.com

An electrochemical sensor utilizing a molecularly imprinted polypyrrole (MIPPy) film has been successfully developed for the detection of 5-hydroxyindole-3-acetic acid (5-HIAA), a biomarker for carcinoid cancer. nih.gov The sensor was fabricated by electropolymerizing pyrrole (B145914) on a glassy carbon electrode in the presence of the 5-HIAA template molecule. After removing the template, the polymer film contained cavities that were complementary in shape and size to the target analyte. This imprinting process endowed the sensor with high sensitivity and a wide linear response range, achieving a detection limit of 15 x 10⁻¹² M. nih.gov The sensor demonstrated excellent recovery rates when tested in complex biological fluids like human serum, urine, and plasma. nih.gov

While direct applications of this compound in this area are not yet reported, its structure is amenable to similar applications. The indole nucleus can be electropolymerized, and the chloro and propyl substituents would influence the properties of the resulting polymer film, such as its hydrophobicity, porosity, and electronic conductivity. These modifications could be leveraged to create new sensors for a variety of environmental and biological targets. The development of such sensors aligns with the growing demand for portable, low-cost, and highly sensitive analytical devices for in-field monitoring. mdpi.com

Role in Analytical Chemistry Method Development

Beyond their use as active sensing elements, indole derivatives play a significant role in the foundational development of new analytical chemistry methods, particularly in the areas of separation science and spectroscopic analysis.

Stationary Phases in Chromatographic Separations

In High-Performance Liquid Chromatography (HPLC), the stationary phase is a critical component that determines the separation efficiency and selectivity. Chiral stationary phases (CSPs) are particularly important for the separation of enantiomers, which is a crucial task in the pharmaceutical industry. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for this purpose. nih.gov

The performance of these CSPs can be enhanced by modifying them with various functional groups. It has been shown that indole derivatives can interact with these stationary phases through multiple mechanisms, including hydrogen bonding and π-π interactions, which are essential for chiral recognition. nih.gov For example, the separation of a chiral compound, 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one, was successfully achieved using an amylose tris-(3,5-dimethylphenylcarbamate) CSP. nih.gov

Furthermore, stationary phases can be chemically modified to incorporate indole-like structures to impart unique selectivity. For instance, pentafluorophenylpropyl (PFPP) stationary phases offer a combination of dipole-dipole, π-π, and ion-exchange interactions. These phases have proven effective for retaining and separating polar, halogenated, and aromatic compounds that are often difficult to analyze on conventional C18 columns. The separation of 5-Chloroindole (B142107) has been demonstrated on a reverse-phase Newcrom R1 column, which has low silanol (B1196071) activity, using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com The structural features of this compound make it a potential candidate for either a molecule to be separated or a moiety to be incorporated into novel stationary phases to achieve specific separation goals.

Table 2: Chromatographic Applications Involving Indole-Related Structures

| Compound/Phase Type | Application | Stationary Phase | Key Interaction | Reference |

|---|---|---|---|---|

| Chiral Inden-1-one Derivative | Enantiomeric Separation | Amylose tris-(3,5-dimethylphenylcarbamate) | π-π, Hydrogen bonding | nih.gov |

| 5-Chloroindole | Reverse-Phase Separation | Newcrom R1 | Hydrophobic | sielc.com |

| Polar Analytes | Mixed-Mode Separation | Pentafluorophenylpropyl (PFPP) | π-π, Dipole-dipole, Ion-exchange |

This table is interactive. Click on the headers to sort the data.

Reagents for Spectrophotometric Analysis

Spectrophotometric analysis relies on the principle that chemical compounds absorb or transmit light over a certain range of wavelengths. Reagents that react with a specific analyte to produce a colored product can be used for quantitative analysis based on the intensity of the color, as measured by a spectrophotometer.

Many of the indole-based chemosensors discussed in section 7.3.1 can also be classified as reagents for spectrophotometric analysis. The colorimetric changes that are visible to the "naked-eye" are quantifiable using UV-Vis spectrophotometry. For example, the indole-hydrazone sensor for fluoride ions, which changes color from mustard to purple, allows for the spectrophotometric determination of the fluoride concentration by measuring the absorbance at the new peak wavelength of 502 nm. acs.org The appearance of a clear isosbestic point in the absorption spectra during titration indicates a clean conversion from the free sensor to the analyte-bound complex, which is ideal for quantitative analysis. acs.org

The development of new indole derivatives like this compound as spectrophotometric reagents would involve synthesizing molecules that undergo a distinct and robust color change upon reaction with a target analyte. The chloro- and propyl-substituents on the indole ring can influence the electronic transitions within the molecule, thereby affecting the wavelength and intensity of its light absorption. By strategically designing these derivatives, it is possible to create a new generation of reagents for simple, cost-effective, and sensitive spectrophotometric methods for a wide range of analytes.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of substituted indoles often involves multi-step processes that may require harsh reaction conditions and generate significant chemical waste. A key area for future research is the development of greener, more efficient, and cost-effective synthetic pathways to 5-Chloro-1-propyl-1H-indole and its derivatives.

Key research objectives include:

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and energy consumption. researchgate.netnih.gov A recent study detailed a catalyst-free, one-pot methodology for creating indole-pyrrole conjugates, highlighting a green approach that could be adapted for synthesizing derivatives of this compound. nih.gov

Catalyst-Free and Green Solvent Systems: Exploring reactions that proceed efficiently without a catalyst or in environmentally benign solvents like water or ethanol (B145695) is a major goal of sustainable chemistry. nih.gov

C-H Activation Strategies: Direct functionalization of carbon-hydrogen bonds on the indole (B1671886) ring offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. acs.orgnih.gov Developing regioselective C-H activation methods for the this compound core would enable rapid access to a diverse library of novel compounds.

| Synthesis Strategy | Advantages | Relevance to this compound |

| Multicomponent Reactions | Time and energy efficiency, high atom economy, ease of execution. researchgate.net | Rapid generation of diverse derivatives from the core structure. |

| Catalyst-Free Synthesis | Reduced cost, lower environmental impact, simpler purification. nih.gov | More economical and sustainable production at scale. |

| C-H Functionalization | High atom economy, fewer synthetic steps, access to novel derivatives. acs.org | Direct and efficient modification of the indole scaffold. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.comnih.gov These computational tools can accelerate the design-build-test-learn cycle by predicting the properties of novel compounds before they are synthesized.

For this compound, AI and ML can be employed to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like deep neural networks (DNNs), can predict the potential therapeutic activity of derivatives. mdpi.comnih.gov By training models on existing data for indole-based compounds, researchers can identify which modifications to the this compound structure are most likely to yield potent and selective molecules for specific biological targets.

Optimize ADMET Properties: AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, helping to prioritize compounds with favorable pharmacokinetic and safety characteristics early in the discovery process. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.govyoutube.com These models can explore the vast chemical space around the this compound scaffold to propose novel structures with high predicted activity and drug-likeness.

| AI/ML Application | Description | Potential Impact |

| Property Prediction (QSAR/QSPR) | Using computational models to predict biological activity and physicochemical properties. mdpi.com | Reduces the time and cost of identifying lead compounds. |

| Generative Models | AI algorithms that create novel molecular structures with desired properties. youtube.com | Accelerates the discovery of innovative chemical entities. |

| Synthesis Planning | Predicting viable synthetic routes for novel designed compounds. mdpi.com | Bridges the gap between computational design and laboratory synthesis. |

Exploration of Novel Reactivity and Unprecedented Transformations

The indole nucleus possesses a rich and complex reactivity profile. Future research should aim to explore novel chemical transformations of this compound to generate compounds with unique structures and functionalities that are otherwise difficult to access.

Emerging areas of interest include:

Regioselective Functionalization: Developing new catalytic systems, such as those using ruthenium, can enable the selective modification of specific positions on the indole ring, like the C-4 position, which is traditionally less reactive. acs.orgnih.gov

Dearomatization Reactions: Transforming the aromatic indole core into a non-aromatic, three-dimensional structure can lead to compounds with novel biological activities and improved physicochemical properties.

Photoredox Catalysis: Using light to drive chemical reactions offers mild and highly selective ways to forge new bonds and functionalize the indole scaffold in unprecedented ways.

Investigating the reactivity of the C-Cl bond at the 5-position through cross-coupling reactions or other transformations will also be a fruitful avenue for creating diverse analogues.

Expansion of Biological Probe Applications for Mechanistic Studies

Indole derivatives are known for their strong fluorescence emission, making them excellent candidates for the development of biological probes. mdpi.com These tools are invaluable for studying complex biological processes at the molecular level.

Future opportunities for this compound in this area include:

Fluorescent Probes: By incorporating specific recognition motifs and leveraging a donor-π-acceptor (D-π-A) architecture, derivatives of this compound could be designed as fluorescent probes for detecting metal ions, pH changes, or specific biomolecules within cells. mdpi.comnih.gov

Bioimaging Agents: Indole-based heptamethine cyanine (B1664457) dyes are used for in vivo imaging due to their near-infrared fluorescence, which allows for deep tissue penetration and reduced background interference. sioc-journal.cn Modifying the this compound scaffold could lead to new agents for targeted cancer imaging.

DNA-Binding Agents: Certain indole derivatives can interact with DNA, and these interactions can be studied using fluorescence techniques. nih.gov Such compounds can serve as probes to investigate DNA structure and function or as potential anticancer agents that target DNA.

Design and Synthesis of Advanced Functional Materials with Tunable Properties

The unique electronic properties of the indole ring make it an attractive building block for advanced functional materials. The specific substitution pattern of this compound offers a handle for fine-tuning the properties of these materials.

Potential future applications include:

Organic Electronics: Indole-containing polymers and small molecules can be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the chlorine atom and the solubilizing effect of the propyl group can be exploited to control the electronic energy levels and processing characteristics of these materials.

Smart Materials: By integrating the indole core into polymer backbones, it may be possible to create materials that respond to external stimuli such as light, heat, or pH, opening doors to applications in areas like drug delivery and self-healing materials.

Q & A

Q. Answer :

- H NMR : Key signals include aromatic protons (δ 6.4–7.6 ppm), propyl chain (δ 0.9–1.7 ppm for CH and CH), and N–CH (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Look for N–H stretches (~3400 cm) and C–Cl vibrations (600–800 cm) .

- HPLC : Confirm purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How can researchers resolve discrepancies in reported NMR data for 5-chloroindole derivatives?

Answer :

Contradictions often arise from solvent effects, impurities, or instrumentation differences. Strategies include:

- Standardization : Use deuterated chloroform (CDCl) or DMSO-d for consistency .

- Cross-validation : Compare with published data for structurally similar compounds (e.g., 5-chloro-1-methyl-1H-indole, δ 3.8 ppm for N–CH) .

- Control experiments : Re-run spectra under identical conditions to isolate variables .

Basic: What are the recommended storage conditions for this compound?

Q. Answer :

- Temperature : Store at –20°C in a sealed container to prevent degradation .

- Environment : Protect from moisture and light using amber vials.

- Handling : Use inert atmosphere (N/Ar) during weighing to avoid oxidation .